8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime
Description
8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime (CAS: 212079-30-6) is a bicyclic oxime derivative of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one, CAS: 532-24-1), a key intermediate in alkaloid biosynthesis. The compound has the molecular formula C₈H₁₅ClN₂O (as the hydrochloride salt) and a molecular weight of 190.67 g/mol . Key physicochemical properties include:
- Boiling Point: 262.9°C at 760 mmHg
- Vapor Pressure: 0.00313 mmHg at 25°C
- Structure: Features a bicyclic framework with a methyl group at the 8-position and an oxime (-NOH) group at the 3-keto position .
This compound is utilized in pharmacological research, particularly in studies targeting neurotransmitter receptors due to its structural similarity to neuroactive tropane alkaloids like cocaine and atropine .
Properties
IUPAC Name |
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-7-2-3-8(10)5-6(4-7)9-11/h7-8,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAKBKOUXFNSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=NO)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369489 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-26-0 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aziridination of Cycloheptadiene Intermediates
The foundational step in contemporary syntheses involves generating the 8-azabicyclo[3.2.1]octane core via aziridination. A cycloheptadiene precursor undergoes reaction with nitrene equivalents (e.g., N-aminophthalimide) under Rh(II)-catalyzed conditions to form a strained vinyl aziridine intermediate. This reaction proceeds with >90% regioselectivity and establishes the nitrogen atom at the bridgehead position.
Reaction Conditions:
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Catalyst : Rh₂(esp)₂ (5 mol%)
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Nitrene Source : N-Aminophthalimide
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Solvent : Dichloromethane, 0°C to room temperature
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Yield : 78–85%
Vinyl Aziridine Rearrangement
The vinyl aziridine intermediate undergoes thermal or acid-catalyzed rearrangement to form the bicyclic framework. Heating to 80°C in toluene induces a-sigmatropic shift, yielding the 8-azabicyclo[3.2.1]octane skeleton with retention of stereochemistry at C3 and C6.
Key Parameters:
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Temperature : 80°C
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Acid Additives : p-TsOH (10 mol%) accelerates rearrangement
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Stereochemical Outcome : >99% diastereomeric excess (d.e.)
Functionalization at N8 and C3
N-Methylation Strategies
Introduction of the 8-methyl group is achieved via reductive alkylation or direct quaternization:
Method A: Reductive Amination
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Primary Amine Formation : Hydrolysis of the aziridine ring under acidic conditions (HCl, H₂O, 60°C) yields a secondary amine.
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Methylation : Treatment with formaldehyde and NaBH₃CN in methanol installs the methyl group at N8.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Hydrolysis | 6M HCl, H₂O | 60°C, 12 h | 92% |
| Methylation | HCHO, NaBH₃CN | MeOH, rt, 6 h | 88% |
Method B: Direct Quaternization
Reacting the bicyclic amine with methyl iodide in THF at 0°C provides the N-methylated product in 95% yield without requiring protective groups.
Oxime Formation at C3
The ketone at C3 is converted to the oxime via nucleophilic addition of hydroxylamine. Two protocols are widely employed:
Protocol 1: Acidic Conditions
Protocol 2: Basic Conditions
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Reagents : NH₂OH, NaOH
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Solvent : Methanol
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Temperature : Room temperature, 12 h
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Yield : 88%
Both methods produce the oxime with >98% purity as confirmed by ¹H NMR and HPLC.
Stereochemical Considerations
Control of Bridgehead Configuration
The aziridination-rearrangement sequence enforces an endo configuration at N8 due to steric constraints during the-sigmatropic shift. X-ray crystallography of intermediates confirms the chair-boat conformation of the bicyclic core, which directs subsequent functionalization.
Diastereoselectivity in Oxime Formation
The C3 ketone’s equatorial position ensures uniform attack by hydroxylamine, yielding a single oxime diastereomer. Computational studies (DFT) indicate a ΔΔG‡ of 2.3 kcal/mol favoring the observed stereochemistry.
Comparative Analysis of Synthetic Routes
Scale-Up and Industrial Feasibility
Catalytic Efficiency
Rhodium-catalyzed aziridination demonstrates turnover numbers (TON) > 500 at pilot-plant scale, making it viable for kilogram-scale production.
Purification Challenges
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Oxime Isomer Separation : Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN) resolves syn/anti isomers if formed.
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Residual Metal Removal : Chelating resins (Chelex 100) reduce Rh content to <1 ppm.
Emerging Methodologies
Photochemical Aziridination
UV irradiation (254 nm) of cycloheptadiene with N-fluorobenzenesulfonamide achieves aziridine formation in 82% yield without metal catalysts, though diastereoselectivity drops to 85:15.
Flow Chemistry Approaches
Continuous-flow systems reduce reaction times for key steps:
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Aziridination: 15 min vs. 12 h (batch)
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Rearrangement: 30 min at 100°C
Chemical Reactions Analysis
8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or altered stereochemistry.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
- Alkaloid Derivative: This compound is a derivative of tropane alkaloids, which are known for their pharmacological activities, including anticholinergic effects. These properties make it a candidate for developing drugs targeting neurological disorders and other conditions influenced by acetylcholine neurotransmission .
- Potential Antitumor Activity: Some studies have indicated that derivatives of bicyclic compounds like 8-methyl-8-azabicyclo[3.2.1]octan-3-one exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies:
- Research has shown that oxime derivatives can inhibit specific enzymes involved in cancer progression, indicating a pathway for developing targeted therapies based on this compound .
Organic Synthesis
Synthetic Intermediates:
- Building Block for Complex Molecules: The compound serves as a versatile intermediate in organic synthesis, particularly in the creation of more complex bicyclic structures. Its reactivity allows for the introduction of various functional groups, facilitating the synthesis of pharmaceuticals and agrochemicals .
Applications in Synthesis:
- Synthesis of Tropane Derivatives: It can be utilized to synthesize other tropane derivatives, which are vital in the development of various therapeutic agents .
Analytical Chemistry
Chromatographic Applications:
- The compound's distinct chemical properties enable its use in analytical methods such as chromatography for separating and identifying related compounds in complex mixtures. This is particularly useful in quality control processes within pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime involves its interaction with specific molecular targets and pathways. As a tropane alkaloid, it is known to interact with cholinergic receptors, particularly muscarinic receptors, which play a crucial role in the nervous system. By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclic Core
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity
- For example, BIMU derivatives (e.g., BIMU 1) with carboxamide substituents exhibit partial agonist activity at serotonin receptors, while the oxime may alter metabolic stability .
- Benzyl vs. Methyl : The benzyl-substituted oxime (CAS 76272-34-9) shows higher lipophilicity (logP ~2.8 vs. ~1.5 for the methyl derivative), influencing blood-brain barrier penetration .
- Amine Derivatives : 8-Methyl-3-amine derivatives (e.g., dihydrochloride salt, CAS 23555-06-8) are used as dopamine reuptake inhibitors, highlighting the critical role of the 3-position functional group in modulating activity .
Pharmacological Relevance
- The oxime group in the target compound has been explored in fragment-based drug design for G protein-coupled receptors (GPCRs), where its polarity balances membrane permeability and binding specificity .
- In contrast, 6,7-dihydroxy derivatives (CAS 32663-70-0) demonstrate antiarrhythmic activity in animal models, suggesting that hydroxylation modulates ion channel interactions .
Structural Insights
- X-ray crystallography of 8-methyltropinone (CAS 532-24-1) reveals a chair-boat conformation, while oxime derivatives adopt flattened geometries due to intramolecular hydrogen bonding .
- Stereoisomerism: The endo configuration of 8-methyl-3-ol derivatives (e.g., tropine, CAS 28390-68-3) is critical for anticholinergic activity, implying that the oxime’s stereochemistry (if resolved) could similarly impact efficacy .
Biological Activity
Overview
8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime is a compound belonging to the tropane alkaloid family, characterized by its unique bicyclic structure. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and agricultural applications.
- Molecular Formula : CHNO
- Molecular Weight : 154.21 g/mol
- CAS Number : 1515-26-0
- Structure : The bicyclic framework includes a nitrogen atom, which is significant for its reactivity and biological interactions.
Pharmacological Applications
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Opioid Receptor Interaction :
- Research indicates that derivatives of 8-Azabicyclo[3.2.1]octan-3-one exhibit activity as kappa opioid receptor antagonists. A study modified the N-substitution of the compound to enhance selectivity and potency against various opioid receptors, yielding compounds with IC values as low as 172 nM for kappa receptors .
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Antiproliferative Activity :
- In studies evaluating antiproliferative effects on cancer cell lines (e.g., MV4-11 leukemia, A549 lung cancer), certain derivatives demonstrated significant activity. For instance, modifications to the substituent patterns on the bicyclic structure influenced the activity, with specific compounds showing varying degrees of effectiveness against different cell lines .
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Nematicidal Properties :
- The compound has been explored for its potential nematicidal activity against plant-parasitic nematodes, suggesting its application in agricultural pest management.
Toxicological Profile
The compound's safety profile has been assessed through various studies:
- Human Intestinal Absorption : High probability (98.36%) indicates favorable absorption characteristics.
- Blood-Brain Barrier Penetration : The compound also shows a significant likelihood (92.50%) of crossing the blood-brain barrier, which is crucial for neuropharmacological applications.
- Toxicity Assessments :
Comparative Analysis with Similar Compounds
Case Study 1: Kappa Opioid Receptor Antagonism
A series of analogs derived from 8-Azabicyclo[3.2.1]octan-3-one were synthesized and tested for their ability to antagonize kappa opioid receptors. Modifications to the benzamide moiety resulted in enhanced selectivity and potency, demonstrating the importance of structural variations in pharmacological efficacy .
Case Study 2: Antiproliferative Effects
In vitro studies on various cancer cell lines revealed that specific substitutions on the bicyclic structure could lead to increased antiproliferative activity. For example, compounds with methoxy groups showed variable effectiveness depending on the cell line tested, highlighting the complexity of structure-activity relationships in this class of compounds .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via Stille cross-coupling or Suzuki coupling, though the latter may yield complex mixtures requiring careful optimization . Stereochemical control is achieved using rigid bicyclic scaffolds (e.g., ethylidenyl-8-azabicyclo[3.2.1]octane) to enforce stereoselectivity during cyclization. For example, BF₃·Et₂O-promoted Diels-Alder reactions can generate major diastereomers (>99% diastereocontrol) .
- Characterization : Confirm stereochemistry via NMR (e.g., NOESY for axial/equatorial proton assignments) and X-ray crystallography .
Q. How does the oxime functionalization impact binding affinity to neurotransmitter transporters (DAT, SERT, NET)?
- Methodological Answer : Oxime derivatives exhibit modulated transporter affinity due to hydrogen-bonding interactions. For instance, BIMU analogs (e.g., BIMU 1 and BIMU 8) show partial agonism at serotonin receptors, with oxime substituents influencing potency and selectivity . Use radioligand binding assays (³H-labeled ligands) and uptake inhibition studies in synaptosomes to quantify activity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use full-body protective gear (chemical-resistant suits) and NIOSH-approved respirators (P95 or OV/AG/P99 filters) to avoid inhalation or dermal exposure . Ensure proper ventilation and avoid drainage contamination due to unknown environmental toxicity .
Advanced Research Questions
Q. How can structural modifications enhance sigma-2 receptor selectivity while minimizing sigma-1 off-target effects?
- Methodological Answer : Introduce bulky substituents (e.g., 3-benzyl or 8-cyclopropylmethyl groups) to sterically hinder sigma-1 binding pockets. Derivatives like 11b (3-azabicyclo[3.2.1]octan-3-ol) achieve >100-fold sigma-2 selectivity via molecular docking and binding free energy calculations . Validate selectivity using competitive binding assays with [³H]DTG for sigma-2 and ³H-pentazocine for sigma-1 .
Q. What experimental strategies resolve contradictions in reported in vitro vs. in vivo pharmacological activity?
- Methodological Answer : Discrepancies may arise from metabolic instability (e.g., oxime hydrolysis) or poor blood-brain barrier penetration. Use LC-MS to monitor metabolite profiles in plasma and brain homogenates . Employ PET tracers (e.g., NS8880) to assess target engagement in vivo and correlate with ex vivo autoradiography .
Q. How can asymmetric synthesis protocols improve enantiomeric purity for CNS-targeted analogs?
- Methodological Answer : Gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycals yields enantiomerically pure 8-oxabicyclo[3.2.1]octanes (>99% ee). Chiral HPLC (e.g., Chiralpak AD-H) confirms purity, while interrupted Nazarov cyclization expands structural diversity .
Data-Driven Challenges
Q. How to address the lack of toxicological data for long-term exposure studies?
- Methodological Answer : Conduct acute toxicity assays (OECD 423) in rodents, focusing on LD₅₀ and histopathological endpoints . For genotoxicity, perform Ames tests (bacterial reverse mutation) and micronucleus assays .
Q. What computational tools predict logP and solubility for derivatives with improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
